1-(2-Thenoylamino)-2-propanone

Description

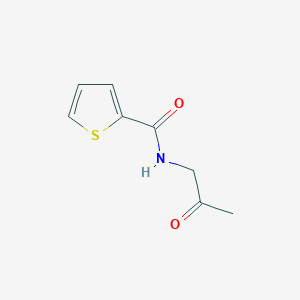

1-(2-Thenoylamino)-2-propanone is an organic compound featuring a propanone backbone substituted with a thenoylamino group (thiophene-2-carbonylamino) at the first carbon. Its IUPAC name derives from the thiophene ring (thenoyl), amide linkage (-amino), and ketone functionality. The molecular formula is C₉H₉NO₂S, with a molecular weight of 195.24 g/mol. The compound’s structure combines aromatic (thiophene), hydrogen-bonding (amide), and electrophilic (ketone) characteristics, making it a versatile intermediate in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

N-(2-oxopropyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C8H9NO2S/c1-6(10)5-9-8(11)7-3-2-4-12-7/h2-4H,5H2,1H3,(H,9,11) |

InChI Key |

OSGLETPQRHIAOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CNC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 1-(2-Thenoylamino)-2-propanone with structurally related propanone derivatives:

Key Observations:

- Electron Effects: The thenoylamino group introduces electron-withdrawing (thiophene) and hydrogen-bonding (amide) properties, distinguishing it from electron-donating groups like methoxy (Ev16) or electron-withdrawing fluorine (Ev19).

- Solubility: The amide group enhances solubility in polar solvents compared to purely aromatic analogs (e.g., 1-(2-Thienyl)-1-propanone).

- Reactivity : The ketone moiety allows nucleophilic additions, while the thiophene ring enables electrophilic substitutions. In contrast, the phosphoranylidene group (Ev20) facilitates Wittig reactions .

Spectroscopic and Analytical Data

- Mass Spectrometry: Propanone derivatives (Ev9) exhibit fragmentation patterns dominated by ketone cleavage (e.g., m/z 127 for 1-(2,5-Dimethyl-1-piperazinyl)-2-propanone). The target compound’s amide group may stabilize molecular ions, altering fragmentation .

- Chromatography: 1-(2-Thienyl)-1-propanone (Ev3) is analyzed via gas chromatography with nonpolar columns, suggesting similar methods for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.